cyclopropanesulfonamide chemical and physical properties
cyclopropanesulfonamide chemical and physical properties
An In-depth Technical Guide to Cyclopropanesulfonamide: Chemical and Physical Properties
Introduction
Cyclopropanesulfonamide is an organic compound featuring a strained three-membered cyclopropane ring attached to a sulfonamide functional group.[1] This unique structural combination imparts a distinct set of chemical and physical properties, making it a valuable building block in medicinal chemistry and agrochemical synthesis.[1] The cyclopropane moiety offers conformational rigidity, a feature often exploited in drug design to enhance binding affinity and selectivity for biological targets, while the sulfonamide group is a well-established pharmacophore known for its diverse biological activities.[2] This technical guide provides a comprehensive overview of the core chemical and physical properties of cyclopropanesulfonamide, detailed experimental protocols for its synthesis, and insights into its applications and biological significance.
Chemical and Physical Properties
Cyclopropanesulfonamide is typically an off-white to white crystalline solid at room temperature.[3][4] It is utilized as a fine chemical intermediate in the pharmaceutical and agrochemical industries.[3][4] The compound's reactivity is influenced by the ring strain of the cyclopropane group and the presence of the sulfonamide moiety, which can engage in hydrogen bonding.[1]
Table 1: General and Structural Properties of Cyclopropanesulfonamide
| Property | Value | Source(s) |
| IUPAC Name | cyclopropanesulfonamide | [5][6] |
| Molecular Formula | C₃H₇NO₂S | [1][5] |
| CAS Number | 154350-29-5 | [3][5] |
| Appearance | Off-white powder / White solid | [3][4] |
| SMILES | C1CC1S(=O)(=O)N | [6] |
| InChI | 1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6) | [5][7] |
| InChIKey | WMSPXQIQBQAWLL-UHFFFAOYSA-N | [5][7] |
Table 2: Physicochemical Data of Cyclopropanesulfonamide
| Property | Value | Source(s) |
| Molecular Weight | 121.16 g/mol | [5][7] |
| Melting Point | 95-106 °C | [4][7][8] |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [8] |
| pKa (Predicted) | 10.69 ± 0.20 | [8] |
| Water Solubility | Soluble | [4][8] |
| Storage Temperature | 2-8°C | [7] |
Experimental Protocols
Synthesis of Cyclopropanesulfonamide
Two primary synthetic routes for cyclopropanesulfonamide have been documented. The first is a direct method suitable for laboratory scale, while the second is a multi-step process developed for larger-scale manufacturing.
Method 1: From Cyclopropanesulfonyl Chloride
This method involves the reaction of cyclopropanesulfonyl chloride with ammonium hydroxide.[3][4]
Protocol:
-
Dissolve cyclopropanesulfonyl chloride (0.400 mL, 3.95 mmol) in methanol (3.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add ammonium hydroxide solution (15 mL) to the cooled mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Remove the methanol via distillation under reduced pressure.
-
Extract the remaining aqueous mixture with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate to yield cyclopropanesulfonamide as a white solid (yield: 52%).[3] The product can be used directly without further purification.[3][4]
Characterization: The structure of the resulting product is confirmed by ¹H NMR spectroscopy.[3][4]
-
¹H NMR (300 MHz, DMSO-d₆): δ 6.78 (broad singlet, 2H, -SO₂NH₂), 2.50-2.46 (multiplet, 1H, -CH-), 0.89-0.86 (multiplet, 4H, -CH₂CH₂-).[3][4]
Method 2: Multi-step Synthesis for Industrial Scale
A process designed for larger-scale production involves a three-step synthesis starting from 3-chloropropane sulfonyl chloride.[9][10]
-
Step A: 3-chloropropane sulfonyl chloride is reacted with tert-butylamine to form N-tert-butyl-(3-chloro)propyl sulfonamide.[10]
-
Step B: The intermediate from Step A undergoes ring closure using n-butyl lithium in a toluene/tetrahydrofuran solvent mixture to yield cyclopropane sulfonic acid tert-butylamide.[10]
-
Step C: The tert-butyl protecting group is cleaved using a strong acid, such as formic acid or trifluoroacetic acid, to produce the final cyclopropanesulfonamide product.[9][10]
Biological Activity and Applications
The unique structural characteristics of cyclopropanesulfonamide and its derivatives make them significant in both agrochemical and pharmaceutical fields.
Agrochemical Applications
Cyclopropanesulfonamide is noted for its use as a special antidote (safener) for the corn herbicide nicosulfuron.[3][4] It acts by increasing the rate at which the herbicide is degraded in the corn plant, thereby protecting the crop from potential damage while maintaining the herbicide's effectiveness against weeds.
Pharmaceutical and Medicinal Chemistry
The cyclopropane ring is a crucial pharmacophore found in many established drugs.[11] Its rigidity can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target.[2] The sulfonamide group is also a classic pharmacophore, contributing to the potential biological activity of these compounds.[2]
EGFR Inhibition in Cancer Therapy: Recent research has focused on designing cyclopropanesulfonamide derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly for treating non-small cell lung cancer (NSCLC) with the C797S resistance mutation.[12] This mutation makes tumors resistant to third-generation EGFR inhibitors.[12]
-
Mechanism of Action: A novel cyclopropanesulfonamide derivative, designated 5d , was synthesized and shown to be a highly selective and low-toxicity inhibitor.[12] Mechanistic studies revealed that this compound inhibits both the EGFR and mTOR signaling pathways.[12] This inhibition leads to cell cycle arrest in the G2/M phase, induces DNA damage, and ultimately triggers apoptosis (programmed cell death) in the cancer cells.[12]
General Biological Activities: The broader class of cyclopropane-containing compounds exhibits a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties, highlighting the therapeutic potential of this structural motif.[13][14][15]
References
- 1. CAS 154350-29-5: Cyclopropanesulfonamide | CymitQuimica [cymitquimica.com]
- 2. N-cyclopentylcyclopropanesulfonamide|C8H15NO2S [benchchem.com]
- 3. Cyclopropanesulfonamide | 154350-29-5 [amp.chemicalbook.com]
- 4. Cyclopropanesulfonamide | 154350-29-5 [chemicalbook.com]
- 5. Cyclopropanesulfonamide | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopropanesulfonamide | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopropanesulfonamide 97 154350-28-4 [sigmaaldrich.com]
- 8. Cyclopropanesulfonamide CAS#: 154350-29-5 [m.chemicalbook.com]
- 9. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
- 10. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. docentes.fct.unl.pt [docentes.fct.unl.pt]
